molecular formula C16H15NO2S B2834233 N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide CAS No. 2034209-92-0

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide

Cat. No.: B2834233
CAS No.: 2034209-92-0
M. Wt: 285.36
InChI Key: CQGZIHVTVYPAEE-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a thiophene carboxamide group via a propan-2-yl chain. The molecular formula for this compound is C 16 H 17 NO 2 S and it has a molecular weight of 287.38 g/mol . Benzofuran and thiophene derivatives are privileged structures in medicinal chemistry and drug discovery due to their wide range of biological activities. Benzofuran scaffolds are found in compounds studied for their potential therapeutic roles, including in areas such as cancer research . Similarly, thiophene-based molecules are key motifs in the development of various pharmacologically active compounds. The specific structure of this compound, which hybridizes these two heterocyclic systems, makes it a valuable intermediate or target molecule for researchers exploring structure-activity relationships, synthetic methodology, and novel bioactive compounds. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-11(17-16(18)13-6-7-20-10-13)8-14-9-12-4-2-3-5-15(12)19-14/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGZIHVTVYPAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions of o-hydroxyaryl ketones or aldehydes.

    Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents and appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran-propan-2-yl intermediate and thiophene-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiophene derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties
Compound Melting Point (°C) MS (EI) m/z [M⁺] Key Substituents
Target Compound Not reported Not available 1-Benzofuran-2-ylpropan-2-yl
80md 165–166 486 4-Acetylphenyl, benzyl triazole
N-(2-Nitrophenyl)thiophene-2-carboxamide 397 Not reported 2-Nitrophenyl
Table 2: Structural and Electronic Comparisons
Compound Planarity (Dihedral Angle) Key Functional Groups Pharmacological Relevance
Target Compound Likely moderate Benzofuran, thiophene Potential CNS or enzyme modulation
80md Not reported Acetylphenyl, triazole Antibacterial (inferred)
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.50–13.53° Nitro, thiophene-2-carboxamide Genotoxicity studies

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves amide coupling between thiophene-3-carboxylic acid and a benzofuran-propan-2-amine, analogous to Ru-catalyzed methods in .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., acetyl, nitro) enhance reactivity but may reduce metabolic stability.
    • Bulky substituents (e.g., tert-butyl) improve target selectivity via steric effects .

Q & A

Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Coupling Reactions : Benzofuran-2-yl derivatives are coupled with thiophene-3-carboxamide precursors via nucleophilic substitution or condensation. Catalysts like RuCl₂(PPh₃)₃ may enhance cross-coupling efficiency, as seen in analogous thiophene-carboxamide syntheses .
  • Reaction Conditions : Temperature control (60–100°C), solvent selection (acetonitrile, DMF), and base additives (triethylamine) are critical to minimize side reactions and improve yields .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzofuran-thiophene linkage and propan-2-yl chain connectivity .
  • HPLC : Purity assessment (>95%) and detection of hydrolytic degradation products under acidic/basic conditions .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .

Q. What preliminary biological activities have been reported?

  • Receptor Interactions : Structural analogs (e.g., benzofuran-carboxamides) show affinity for serotonin receptors (5-HT₁A), suggesting potential neuropharmacological applications .
  • Enzyme Inhibition : Benzofuran derivatives inhibit kinases and proteases, which can be screened via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modifications :
    • Benzofuran Ring : Electron-donating groups (e.g., methoxy) at position 5 enhance receptor binding .
    • Thiophene Carboxamide : Methylation at the 3-position improves metabolic stability .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with target receptors .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME evaluates solubility (LogP ~3.2), blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Dynamics : Simulations assess stability in aqueous environments and binding pocket retention (e.g., 100 ns trajectories) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Compare in vitro (e.g., cell-free kinase assays) vs. in vivo (rodent models) results. For example, high in vitro potency may not translate in vivo due to poor bioavailability .
  • Dosage Optimization : Conduct dose-response curves (IC₅₀/EC₅₀) to identify therapeutic windows and off-target effects .

Q. What strategies improve synthetic scalability without compromising purity?

  • Flow Chemistry : Continuous synthesis reduces batch inconsistencies and enhances reaction control .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure reproducibility .
  • Data Validation : Use triplicate runs in bioassays and apply statistical tools (e.g., ANOVA) to confirm significance .

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